Methyl 4-azido-3-chlorobutanoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
185043-85-0 |
|---|---|
Molecular Formula |
C5H8ClN3O2 |
Molecular Weight |
177.59 g/mol |
IUPAC Name |
methyl 4-azido-3-chlorobutanoate |
InChI |
InChI=1S/C5H8ClN3O2/c1-11-5(10)2-4(6)3-8-9-7/h4H,2-3H2,1H3 |
InChI Key |
UNUQVRMSELCKMU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CN=[N+]=[N-])Cl |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 4 Azido 3 Chlorobutanoate
Precursor Selection and Starting Material Considerations
The synthesis of Methyl 4-azido-3-chlorobutanoate is fundamentally governed by the choice of starting materials. An ideal precursor should provide the basic four-carbon ester framework and possess functional groups that facilitate the regioselective introduction of the chloro and azido (B1232118) moieties. Several plausible precursors are available, each presenting a unique synthetic route.
Methyl (E)-but-2-enoate (commonly known as methyl crotonate) stands out as a highly strategic precursor. manchesterorganics.comnih.gov Its carbon-carbon double bond between the C-2 and C-3 positions is primed for addition reactions, allowing for the potential simultaneous introduction of the required chlorine and azide (B81097) groups at the C-3 and C-4 positions, respectively.
Another common and economically viable starting point is γ-butyrolactone . This cyclic ester can be readily converted to linear butanoate derivatives. For instance, a patented method describes the synthesis of Methyl 4-chlorobutanoate from γ-butyrolactone and methanol (B129727) in the presence of phosphorus trichloride, achieving high yields. google.com This chloro-derivative could then, in principle, undergo further modification to introduce the additional functionalities.
Other commercially available butanoate derivatives also serve as potential starting points, including Methyl 4-chlorobutanoate orgsyn.orgnih.govpharmaffiliates.com and Methyl 3-chlorobutanoate . nih.gov Furthermore, the existence of Methyl 4-azidobutanoate biosynth.com suggests a pathway where the azide is in place first, followed by a targeted chlorination at the C-3 position. The selection among these precursors dictates the subsequent synthetic design, balancing factors like availability, cost, and the efficiency of the required chemical transformations.
Table 1: Key Precursors for this compound Synthesis
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics | Reference |
| Methyl (E)-but-2-enoate | C₅H₈O₂ | 100.12 | Unsaturated ester suitable for addition reactions. | manchesterorganics.comnih.gov |
| γ-Butyrolactone | C₄H₆O₂ | 86.09 | Cyclic ester precursor to linear butanoates. | google.com |
| Methyl 4-chlorobutanoate | C₅H₉ClO₂ | 136.58 | Commercially available chloro-derivative. | orgsyn.orgnih.govpharmaffiliates.com |
| Methyl 3-chlorobutanoate | C₅H₉ClO₂ | 136.58 | Commercially available chloro-derivative. | nih.gov |
| Methyl 4-azidobutanoate | C₅H₉N₃O₂ | 143.14 | Known compound, potential for subsequent chlorination. | biosynth.com |
Direct Azidation Approaches
The introduction of the azide functional group is a cornerstone of the synthesis. This can be achieved through various methods, primarily involving nucleophilic displacement or addition reactions.
Halogenation and Subsequent Azide Displacement Reactions
A classical and reliable method for introducing an azide group is through the nucleophilic substitution of a halide. In a hypothetical pathway for the target molecule, a di-halogenated precursor, such as methyl 3,4-dichlorobutanoate, could be synthesized first. The subsequent reaction with an azide salt, like sodium azide, would proceed via an SN2 mechanism. The greater electrophilicity and reduced steric hindrance at the primary C-4 position would favor the selective displacement of the C-4 halogen over the secondary C-3 halogen, yielding the desired product. The principles governing such transformations are well-documented in broader organic chemistry, including in the synthesis of complex molecules like 4'-azidonucleosides, where an iodo-group is displaced by an azide. google.com
Addition Reactions to Unsaturated Precursors with Azide Sources
A more direct and atom-economical approach involves the vicinal difunctionalization of an alkene. Starting with methyl (E)-but-2-enoate, an azidochlorination reaction could simultaneously install both the azide and chlorine functionalities across the double bond. Research has demonstrated the feasibility of one-pot azidochlorination on activated double bonds, such as those in glycals, using a reagent system of sodium azide, ferric chloride, and hydrogen peroxide. nih.gov This system generates the reactive species required for the addition.
Applying this logic to methyl but-2-enoate, the reaction would proceed as follows:
Proposed Azidochlorination Reaction:
Substrate: Methyl (E)-but-2-enoate
Reagents: Sodium Azide (NaN₃), Chlorine Source (e.g., FeCl₃/H₂O₂ or other electrophilic chlorine agent)
Product: this compound
The regioselectivity of this addition (chlorine at C-3 and azide at C-4) would be a critical consideration, influenced by the reaction mechanism (ionic vs. radical) and the electronic nature of the ester functional group.
Chlorination Strategies
The precise placement of the chlorine atom at the C-3 position is a significant synthetic challenge, particularly concerning regioselectivity and stereoselectivity.
Stereoselective Chlorination Approaches
The C-3 carbon in this compound is a chiral center, meaning the compound can exist as a pair of enantiomers. Controlling the stereochemical outcome of the chlorination is a key aspect of modern asymmetric synthesis. While no specific method for this target molecule is published, significant advances in the stereoselective chlorination of related compounds offer valuable insights.
For example, extensive research has been conducted on the catalytic enantioselective α-chlorination of β-keto esters. These reactions often employ chiral catalysts, such as Cinchona alkaloids or metal complexes with chiral ligands, to create a chiral environment around the substrate. This environment directs the attack of an electrophilic chlorine source (like N-chlorosuccinimide) to one face of the enolate intermediate, resulting in the preferential formation of one enantiomer.
Table 2: Examples of Catalytic Systems for Asymmetric Chlorination
| Catalyst Type | Chlorine Source | Substrate Class | Key Feature |
| Cinchona Alkaloids | Hypervalent Iodine Reagents | β-Keto Esters | Nucleophilic catalysis generates a chiral Cl-transfer agent. |
| Hybrid Amide-Based Cinchona Alkaloids | N-chlorosuccinimide (NCS) | β-Keto Esters | High enantioselectivity (up to 97% ee) under phase-transfer conditions. |
| Ti(IV)/TADDOL Complexes | Various | β-Keto Esters | Pioneering metal-catalyzed approach for asymmetric halogenation. |
While these methods are for α-chlorination of β-keto esters, the underlying principles of asymmetric catalysis could potentially be adapted to the azidochlorination of methyl but-2-enoate. A chiral catalyst could coordinate to the substrate or the reagents, influencing the facial selectivity of the addition reaction and thereby controlling the stereochemistry at the newly formed C-3 chiral center.
Esterification Techniques for Methyl Butanoates
The final step in many synthetic routes to this compound, or a key step in creating a precursor, is the esterification of the corresponding carboxylic acid. The Fischer-Speier esterification is a classic and widely applicable method. nih.govopenstax.org This acid-catalyzed reaction involves treating the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Reaction Scheme:
R-COOH + CH₃OH ⇌ R-COOCH₃ + H₂O (where R = 4-azido-3-chlorobutyl)
To drive the equilibrium towards the product, excess methanol is often used, or water is removed as it is formed.
An alternative approach involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride. The resulting 4-azido-3-chlorobutanoyl chloride can then be reacted with methanol to yield the desired ester. This method avoids the equilibrium limitations of Fischer esterification but requires an additional synthetic step.
One-Pot and Multicomponent Synthesis Expeditions
One plausible one-pot strategy could involve the sequential reaction of a suitable precursor, such as a propargyl alcohol derivative, with chloroacetyl chloride and sodium azide. bohrium.comresearchgate.net This approach, which leads to triazole-fused oxazinones, demonstrates the feasibility of combining esterification, nucleophilic substitution, and cycloaddition in a single pot. bohrium.comresearchgate.net Adapting this for this compound would require a different starting material and careful control of reaction conditions to favor the desired linear product over cyclic structures.
Another conceptual one-pot approach could start from methyl crotonate. This would involve a tandem addition of a chlorine source and an azide source across the double bond. However, controlling the regioselectivity of such an addition would be a significant challenge.
Catalytic and Reagent-Controlled Synthetic Pathways
Catalysis offers a powerful tool for achieving selectivity and efficiency in the synthesis of this compound. Key steps that can be influenced by catalysis include the introduction of the chloro and azido groups.
A potential catalytic route could start from ethyl 4-chloro-3-oxobutanoate. The biocatalytic reduction of the keto group to a hydroxyl group using a carbonyl reductase can be achieved with high enantioselectivity. nih.gov The resulting ethyl 4-chloro-3-hydroxybutanoate can then be converted to the target molecule through subsequent functional group manipulations. nih.gov
The ring-opening of an epoxide precursor, such as methyl 3,4-epoxybutanoate, is another pathway where catalysis can play a crucial role. Acid-catalyzed ring-opening with a chloride source, like hydrochloric acid, can yield a chlorohydrin. openstax.orglibretexts.orgnih.gov The regioselectivity of this opening is critical and can be influenced by the substrate and the catalyst. Subsequent conversion of the hydroxyl group to an azide would complete the synthesis.
The table below summarizes potential catalytic and reagent-controlled steps:
| Step | Precursor | Reagent/Catalyst | Product | Key Considerations |
| Reduction | Ethyl 4-chloro-3-oxobutanoate | Carbonyl reductase, NADH | Ethyl (S)-4-chloro-3-hydroxybutanoate | High enantioselectivity achievable. nih.gov |
| Epoxide Ring Opening | Methyl 3,4-epoxybutanoate | HCl or other chloride source | Methyl 3-chloro-4-hydroxybutanoate and/or Methyl 4-chloro-3-hydroxybutanoate | Regioselectivity is a major challenge. openstax.orglibretexts.org |
| Azidation of Alcohol | Methyl 3-chloro-4-hydroxybutanoate | Mitsunobu reaction (DEAD, PPh₃, HN₃) or Appel reaction followed by NaN₃ | This compound | Inversion of stereochemistry at the hydroxyl-bearing carbon. |
| Nucleophilic Substitution | Methyl 3,4-dichlorobutanoate | Sodium azide (NaN₃) | This compound | Selective substitution at the C-4 position is required. |
Challenges and Optimization in this compound Synthesis
The synthesis of this compound is fraught with challenges, primarily centered around achieving the correct regiochemistry and chemoselectivity.
Regioselectivity: The primary challenge lies in the selective introduction of the chloro and azido groups at the C-3 and C-4 positions, respectively.
From an Alkene: Direct chloroazidation of methyl crotonate would likely lead to a mixture of regioisomers, with the regioselectivity being difficult to control.
From a Dichloro Precursor: Starting from a precursor like methyl 3,4-dichlorobutanoate, the selective substitution of only the C-4 chlorine with an azide is challenging due to the similar reactivity of the two C-Cl bonds. The electronic and steric environment around each carbon will influence the reaction rate, and careful optimization of reaction conditions (solvent, temperature, and azide source) would be necessary to favor the desired product. mdpi.com
From an Epoxide: The acid-catalyzed ring-opening of methyl 3,4-epoxybutanoate with a chloride source can lead to a mixture of methyl 3-chloro-4-hydroxybutanoate and methyl 4-chloro-3-hydroxybutanoate. openstax.orglibretexts.org The regiochemical outcome depends on whether the reaction proceeds via an SN1 or SN2-like mechanism, which is influenced by the stability of the potential carbocation intermediates. openstax.orglibretexts.org
Chemoselectivity: When multiple reactive sites are present, achieving chemoselectivity is crucial. For instance, during the esterification of 4-azido-3-chlorobutanoic acid, the conditions must be mild enough to avoid any reaction with the azide or chloro functionalities.
Optimization Strategies: To overcome these challenges, several optimization strategies can be employed:
Protecting Groups: The use of protecting groups for the hydroxyl or carboxyl functionalities at appropriate stages can prevent unwanted side reactions.
Catalyst Screening: A thorough screening of catalysts, including Lewis acids, enzymes, and phase-transfer catalysts, can help in achieving the desired regioselectivity and stereoselectivity.
Reaction Condition Tuning: Systematic variation of reaction parameters such as temperature, solvent polarity, concentration, and reaction time is essential to maximize the yield of the desired product and minimize the formation of byproducts. For instance, in the nucleophilic substitution of a dichloro-precursor with sodium azide, the choice of solvent can significantly impact the relative rates of substitution at the two positions.
Stepwise Synthesis: A well-planned, stepwise synthetic route, although longer, might provide better control over the introduction of each functional group, thereby avoiding selectivity issues inherent in one-pot or multicomponent approaches.
Mechanistic Investigations of Reactions Involving Methyl 4 Azido 3 Chlorobutanoate
Nucleophilic Displacement Reactions at the Chloro Position
The presence of a chlorine atom at the C-3 position of Methyl 4-azido-3-chlorobutanoate makes this carbon atom an electrophilic center, susceptible to attack by nucleophiles. The mechanistic pathway of this nucleophilic substitution can proceed via either an S(_N)1 or S(_N)2 mechanism, largely dictated by the nature of the nucleophile, the solvent, and the steric environment of the electrophilic carbon.
S(_N)1 and S(_N)2 Pathways with Various Nucleophiles
The competition between S(_N)1 and S(_N)2 pathways is a central theme in the study of nucleophilic substitution reactions.
S(_N)2 Pathway: This is a bimolecular process where the rate of reaction is dependent on the concentration of both the substrate and the nucleophile. nih.gov The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry at the reaction center. google.com For this compound, which has a secondary chloro group, the S(_N)2 pathway is generally favored by strong, unhindered nucleophiles in polar aprotic solvents.
S(_N)1 Pathway: This is a unimolecular process where the rate of reaction is dependent only on the concentration of the substrate. nih.gov It involves a two-step mechanism: the first and rate-determining step is the departure of the leaving group (chloride) to form a carbocation intermediate. The second step is the rapid attack of the nucleophile on the carbocation. This pathway is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate. nih.gov
The table below illustrates the expected dominant pathway and products for the reaction of this compound with a variety of nucleophiles.
| Nucleophile | Solvent | Expected Dominant Pathway | Expected Product |
| Sodium Azide (B81097) (NaN(_3)) | DMF | S(_N)2 | Methyl 3,4-diazidobutanoate |
| Sodium Hydroxide (B78521) (NaOH) | Acetone/Water | S(_N)2 | Methyl 4-azido-3-hydroxybutanoate |
| Methanol (B129727) (CH(_3)OH) | Methanol | S(_N)1 (solvolysis) | Methyl 4-azido-3-methoxybutanoate |
| Water (H(_2)O) | Water | S(_N)1 (solvolysis) | Methyl 4-azido-3-hydroxybutanoate |
| Cyanide (NaCN) | DMSO | S(_N)2 | Methyl 4-azido-3-cyanobutanoate |
This table presents predicted outcomes based on established principles of nucleophilic substitution reactions.
Influence of Stereochemistry on Displacement Outcomes
The stereochemical outcome of the nucleophilic displacement reaction at the C-3 position is a direct consequence of the operative mechanism. Assuming the starting material is a single enantiomer of this compound, the following stereochemical outcomes are expected:
S(_N)2 Reactions: A complete inversion of configuration at the C-3 center is anticipated. For instance, if the starting material is (R)-Methyl 4-azido-3-chlorobutanoate, the product of an S(_N)2 reaction will be the (S)-enantiomer. google.com This is a hallmark of the backside attack characteristic of the S(_N)2 mechanism.
S(_N)1 Reactions: The formation of a planar carbocation intermediate in the S(_N)1 pathway allows the nucleophile to attack from either face with nearly equal probability. This typically leads to a racemic or near-racemic mixture of the two possible enantiomers of the product. nih.gov
Transformations of the Azido (B1232118) Functionality
The azido group in this compound is a versatile functional group that can undergo a variety of transformations, providing access to a wide range of nitrogen-containing compounds.
Reduction Strategies to Amines and Amidines
The reduction of the azido group is a common and reliable method for the synthesis of primary amines. Several reagents can be employed for this transformation, with varying degrees of chemoselectivity.
To Amines: Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a clean and efficient method for reducing azides to amines. nih.gov Other reducing agents like lithium aluminum hydride (LiAlH(_4)) or the Staudinger reaction (using triphenylphosphine (B44618) followed by hydrolysis) can also be employed. nih.gov
To Amidines: While the direct reduction of the azido group to an amidine is not a standard transformation, the resulting primary amine from the azide reduction can be subsequently converted to an amidine through reaction with a suitable orthoester or imidate.
The following table summarizes common reduction strategies for the azido group.
| Reagent | Product Type | Typical Conditions |
| H(_2), Pd/C | Amine | Methanol, room temperature |
| LiAlH(_4) | Amine | Diethyl ether or THF, followed by aqueous workup |
| PPh(_3), then H(_2)O | Amine | THF, water |
This table presents generally applicable reduction methods for organic azides.
Cycloaddition Reactions (e.g., Huisgen Cycloadditions)
The azido group is a classic 1,3-dipole and can readily participate in 1,3-dipolar cycloaddition reactions, most notably the Huisgen cycloaddition with alkynes to form 1,2,3-triazoles. researchgate.net This reaction, often referred to as a "click" reaction, is known for its high efficiency and regioselectivity, especially when catalyzed by copper(I) salts. researchgate.net
The reaction of this compound with a terminal alkyne in the presence of a copper(I) catalyst would be expected to yield a 1,4-disubstituted 1,2,3-triazole. This reaction is highly valuable for the construction of complex heterocyclic systems.
Nitrene Formation and Subsequent Reactivity
Upon thermolysis or photolysis, organic azides can extrude a molecule of nitrogen gas (N(_2)) to generate a highly reactive nitrene intermediate. The resulting nitrene has a vacant p-orbital and a lone pair of electrons, making it highly electrophilic.
The nitrene generated from this compound can undergo a variety of subsequent reactions, including:
C-H Insertion: The nitrene can insert into C-H bonds, a powerful transformation for the direct formation of C-N bonds. Intramolecular C-H insertion is also possible, leading to the formation of cyclic products.
Aziridination: Reaction with alkenes can lead to the formation of aziridines, three-membered nitrogen-containing heterocycles.
Rearrangement: The nitrene can undergo rearrangement, such as a Curtius-like rearrangement, to form an isocyanate, which can be trapped by various nucleophiles.
The specific outcome of the nitrene reaction will depend on the reaction conditions and the structure of the substrate.
Ester Hydrolysis and Transesterification Pathways
The ester group in this compound is susceptible to nucleophilic attack, leading to either hydrolysis or transesterification. The mechanisms of these reactions are well-established and can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis and Transesterification:
Under acidic conditions, the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon towards nucleophilic attack by water (for hydrolysis) or an alcohol (for transesterification). The reaction proceeds through a tetrahedral intermediate. For hydrolysis, subsequent proton transfers and elimination of methanol yield the corresponding carboxylic acid, 4-azido-3-chlorobutanoic acid. In the case of transesterification, the attacking alcohol, after proton loss, becomes the new alkoxy group of the ester, with methanol being eliminated.
The rate of acid-catalyzed hydrolysis is typically dependent on the concentration of both the ester and the hydronium ion. The general mechanism is outlined below:
Protonation of the carbonyl oxygen: This initial step increases the electrophilicity of the carbonyl carbon.
Nucleophilic attack: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
Proton transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original methoxy (B1213986) group.
Elimination of methanol: The protonated methoxy group departs as a neutral methanol molecule, reforming the carbonyl double bond.
Deprotonation: The protonated carbonyl of the carboxylic acid product is deprotonated by a water molecule to regenerate the acid catalyst.
Base-Catalyzed Hydrolysis (Saponification) and Transesterification:
In the presence of a base, such as hydroxide or an alkoxide, the reaction proceeds via a different mechanism. The nucleophile directly attacks the carbonyl carbon, forming a tetrahedral intermediate. chemrxiv.org For hydrolysis (saponification), the intermediate collapses to expel the methoxide (B1231860) ion, which is a poorer leaving group than hydroxide, thus driving the reaction forward. A final acid workup is required to protonate the carboxylate anion. chemrxiv.org
For transesterification, an alkoxide nucleophile attacks the ester. The reaction is an equilibrium process, and to favor the product, the attacking alcohol is often used as the solvent. masterorganicchemistry.com
| Condition | Catalyst | Nucleophile | Product | Key Mechanistic Feature |
| Acidic | H₃O⁺ | H₂O | 4-azido-3-chlorobutanoic acid | Protonation of the carbonyl group activates the ester. |
| Acidic | H₃O⁺ | R'OH | R' 4-azido-3-chlorobutanoate | Equilibrium process, driven by the concentration of R'OH. masterorganicchemistry.com |
| Basic | OH⁻ | OH⁻ | 4-azido-3-chlorobutanoate salt | Irreversible formation of the carboxylate anion. chemrxiv.org |
| Basic | R'O⁻ | R'O⁻ | R' 4-azido-3-chlorobutanoate | Equilibrium between alkoxides. masterorganicchemistry.com |
Intramolecular Cyclization and Rearrangement Mechanisms
The presence of both an azide and a chloro group on adjacent carbons in this compound allows for intramolecular reactions, leading to cyclic products or rearranged structures.
Intramolecular Cyclization to form Aziridines:
A key reaction of γ-azido-β-halo esters is their ability to undergo intramolecular cyclization to form aziridines. This reaction is typically induced by a base or by thermal/photochemical activation. The most common pathway involves the initial formation of a nitrene intermediate from the azide, followed by intramolecular cyclization.
Thermal or Photochemical Activation: Upon heating or irradiation, the azide group can lose a molecule of nitrogen gas (N₂) to form a highly reactive nitrene intermediate. This nitrene can then insert into the adjacent C-H bond or, more likely in this case, the electron-deficient carbon bearing the chlorine atom can be attacked by the nitrogen, leading to the formation of an aziridine (B145994) ring with the expulsion of the chloride ion.
Base-Induced Cyclization: In the presence of a non-nucleophilic base, the reaction can proceed without the formation of a free nitrene. The base can facilitate the displacement of the chloride by the terminal nitrogen of the azide group in a concerted or stepwise manner. This process is analogous to the Gabriel synthesis of aziridines. organic-chemistry.orgorganic-chemistry.org
The stereochemistry of the starting material will influence the stereochemistry of the resulting aziridine.
Rearrangement Reactions:
While less common for this specific substrate without external reagents, rearrangement reactions of the azide functionality are known. For instance, in the presence of strong acids, azides can undergo the Schmidt reaction, although this typically applies to the reaction of azides with carbonyl compounds. libretexts.orgslideshare.net More relevant would be rearrangements following nitrene formation, such as a 1,2-hydride or 1,2-alkyl shift, though the formation of the stable aziridine ring is generally the favored pathway for γ-azido-β-halo esters.
| Reaction Type | Initiator | Key Intermediate | Primary Product |
| Intramolecular Cyclization | Heat/Light | Nitrene | Methyl aziridine-2-carboxylate (B8329488) derivative |
| Intramolecular Cyclization | Base | - | Methyl aziridine-2-carboxylate derivative |
| Rearrangement | Strong Acid | Protonated Azide | Potential for complex mixtures |
Influence of Reaction Conditions on Mechanistic Pathways
The choice of reaction conditions is critical in directing the outcome of reactions involving this compound, determining whether ester modification, cyclization, or other transformations occur.
Temperature: Higher temperatures generally favor the elimination of N₂ from the azide group, promoting intramolecular cyclization to the aziridine. nih.gov Lower temperatures, in the presence of appropriate nucleophiles and catalysts, will favor ester hydrolysis or transesterification.
Solvent: The polarity of the solvent can influence the rates of both the ester-focused reactions and the intramolecular cyclization. For instance, polar protic solvents can participate in hydrolysis and transesterification, while non-polar aprotic solvents might be preferred for thermal nitrene generation to minimize side reactions with the solvent. The solvent can also affect the regioselectivity of cycloaddition reactions. nih.gov
Catalysts: The type of catalyst is arguably the most significant factor.
Acid/Base Catalysts: As discussed, these will primarily promote reactions at the ester functionality. chemrxiv.orgnih.gov
Metal Catalysts: Transition metals, such as copper or rhodium, are known to catalyze the decomposition of azides to form metal-nitrenoid species. rsc.org These can then undergo intramolecular cyclization under milder conditions than thermal decomposition. The choice of metal and ligands can also influence the stereoselectivity of the aziridination.
pH: The pH of the reaction medium dictates the dominant pathway when both ester hydrolysis and intramolecular reactions are possible.
Acidic pH (pH < 4): Favors acid-catalyzed ester hydrolysis. Intramolecular cyclization is less likely as the azide group can be protonated, reducing its nucleophilicity.
Neutral to Mildly Basic pH (pH 7-9): A region where base-induced intramolecular cyclization may become competitive with base-catalyzed ester hydrolysis.
Strongly Basic pH (pH > 10): Saponification of the ester becomes the dominant and rapid reaction pathway. chemrxiv.org
A summary of the likely influence of conditions on the reaction pathways is presented in the table below.
| Condition | Ester Hydrolysis/Transesterification | Intramolecular Cyclization | Rationale |
| Low Temperature | Favored | Disfavored | Insufficient energy for N₂ extrusion. |
| High Temperature | Possible, but may lead to decomposition | Favored | Provides activation energy for nitrene formation. nih.gov |
| Polar Protic Solvent | Favored | Possible, but may have competing solvolysis | Solvent can act as a nucleophile. |
| Aprotic Solvent | Disfavored | Favored | Minimizes side reactions with the solvent. |
| Acid Catalyst (e.g., H₂SO₄) | Favored | Disfavored | Protonation of the azide reduces its nucleophilicity. |
| Base (e.g., NaH) | Possible (saponification if water is present) | Favored | Promotes intramolecular displacement of chloride. organic-chemistry.org |
| Metal Catalyst (e.g., Rh₂(OAc)₄) | Unlikely | Favored | Catalyzes nitrene formation under mild conditions. rsc.org |
Derivatization and Chemical Transformations of Methyl 4 Azido 3 Chlorobutanoate
Synthesis of Novel Azido-Containing Heterocycles
The presence of an azide (B81097) group in Methyl 4-azido-3-chlorobutanoate makes it a prime candidate for the synthesis of nitrogen-rich heterocyclic compounds. These structures are of significant interest in medicinal chemistry and materials science due to their unique chemical properties.
Triazole Formation via Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, regioselectivity, and mild reaction conditions. It is anticipated that this compound would readily participate in CuAAC reactions with various terminal alkynes to yield 1,4-disubstituted 1,2,3-triazoles. The reaction would involve the formation of a stable five-membered triazole ring from the azide moiety and an alkyne. This transformation is a powerful tool for creating complex molecular architectures and for bioconjugation applications.
A hypothetical reaction scheme is presented below:
Reactants: this compound, a terminal alkyne (R-C≡CH)
Catalyst: A Copper(I) source, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate.
Solvent: Typically a mixture of water and an organic solvent such as t-butanol or THF.
Product: Methyl 4-(1-(R)-1H-1,2,3-triazol-4-yl)-3-chlorobutanoate
Interactive Data Table: Predicted CuAAC Reactions of this compound
| Alkyne Partner (R-C≡CH) | Predicted Product Structure | Potential Applications |
| Phenylacetylene | Methyl 3-chloro-4-(4-phenyl-1H-1,2,3-triazol-1-yl)butanoate | Medicinal chemistry scaffolds, fluorescent probes |
| Propargyl alcohol | Methyl 3-chloro-4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)butanoate | Precursors for further functionalization, hydrophilic linkers |
| Ethynyltrimethylsilane | Methyl 3-chloro-4-(4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl)butanoate | Intermediates for cross-coupling reactions |
Tetrazole Synthesis
Tetrazoles are another important class of nitrogen-containing heterocycles, often used as bioisosteres for carboxylic acids in drug design. While there are various methods for tetrazole synthesis, a common route involves the reaction of nitriles with azides. However, for an organic azide like this compound, intramolecular cyclization or reaction with cyanides could be explored. The specifics of such reactions, including catalysts and conditions, would require experimental investigation.
Generation of Chiral Amines and Amino Acids Precursors
The transformation of the azido (B1232118) group into an amine is a fundamental process in organic synthesis, opening pathways to a wide array of valuable compounds, including chiral amines and precursors to unnatural amino acids.
Reduction of Azido Group to Amine
The reduction of the azide in this compound to a primary amine would yield Methyl 4-amino-3-chlorobutanoate. This transformation can be achieved through several reliable methods:
Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst such as Palladium on carbon (Pd/C) or Platinum oxide (PtO₂). It is generally a clean and high-yielding reaction.
Staudinger Reaction: This reaction involves the treatment of the azide with a phosphine, such as triphenylphosphine (B44618) (PPh₃), followed by hydrolysis to produce the amine and the corresponding phosphine oxide.
Reduction with Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) can reduce both the azide and the ester functionality. Selective reduction of the azide in the presence of the ester would require milder reagents or protection of the ester group.
Interactive Data Table: Common Reagents for Azide Reduction
| Reagent | Typical Conditions | Advantages | Potential Side Reactions |
| H₂, Pd/C | Methanol (B129727), room temperature, atmospheric pressure | Clean, high yield, catalyst can be recycled | Potential for dehalogenation |
| PPh₃, then H₂O | THF or other aprotic solvent | Mild conditions, tolerant of many functional groups | Stoichiometric amounts of phosphine oxide byproduct |
| NaBH₄/CoCl₂ | Methanol or Ethanol | Cost-effective, mild | May require optimization for selectivity |
Chiral Pool Synthesis via Stereoselective Transformations
The chlorine atom at the 3-position of the butanoate chain introduces a stereocenter. If this compound could be prepared in an enantiomerically enriched form, it would serve as a valuable building block in chiral pool synthesis. Stereoselective transformations could then be employed to generate a variety of chiral amino acid precursors. For instance, nucleophilic substitution of the chloro group with stereochemical control, followed by reduction of the azide, could lead to diastereomerically pure amino acid derivatives.
Formation of Substituted Butanoic Acid Derivatives
The chloro and ester functionalities in this compound provide handles for further derivatization to create a range of substituted butanoic acids. Nucleophilic substitution of the secondary chloride is a plausible transformation, although it may be sterically hindered and compete with elimination reactions. Potential nucleophiles could include other halides, cyanides, or oxygen and nitrogen-based nucleophiles.
Hydrolysis of the methyl ester, typically under basic (e.g., NaOH or KOH) or acidic (e.g., HCl or H₂SO₄) conditions, would yield the corresponding carboxylic acid, 4-azido-3-chlorobutanoic acid. This acid could then be used in amide bond formation or other carboxylic acid-specific reactions.
Elaboration through Palladium-Catalyzed Cross-Coupling Reactions at the Chloro Position
The presence of a chlorine atom in this compound offers a strategic handle for carbon-carbon and carbon-heteroatom bond formation through palladium-catalyzed cross-coupling reactions. Although specific examples involving this exact substrate are not extensively documented in publicly available literature, the principles of established cross-coupling methodologies can be applied to predict its reactivity.
The chloro group, being adjacent to a stereocenter, presents both opportunities and challenges. Reactions such as Suzuki, Stille, Heck, and Sonogashira couplings could potentially be employed to introduce a wide array of substituents, including aryl, vinyl, and alkynyl groups. The success of these transformations would be highly dependent on the choice of palladium catalyst, ligand, base, and reaction conditions to achieve optimal reactivity and selectivity, while preserving the adjacent azide and ester functionalities.
A key consideration would be the potential for side reactions, such as elimination or racemization at the C-3 position. The selection of bulky phosphine ligands could help to stabilize the palladium catalyst and promote the desired reductive elimination step over competing pathways.
Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Coupling Reaction | Coupling Partner | Potential Product Structure |
| Suzuki Coupling | Arylboronic acid | Methyl 4-azido-3-arylbutanoate |
| Stille Coupling | Organostannane | Methyl 4-azido-3-vinylbutanoate |
| Heck Coupling | Alkene | Methyl 4-azido-3-alkenylbutanoate |
| Sonogashira Coupling | Terminal alkyne | Methyl 4-azido-3-alkynylbutanoate |
Note: The feasibility and specific conditions for these reactions with this compound would require experimental validation.
Chain Elongation and Functional Group Interconversion Strategies
Beyond cross-coupling reactions, the functional groups present in this compound allow for a variety of chain elongation and interconversion strategies. The ester moiety can serve as a precursor for a range of other functional groups.
For instance, reduction of the methyl ester using reagents like lithium aluminum hydride would yield the corresponding alcohol, (4-azido-3-chlorobutan-1-ol). This alcohol could then be further elaborated through oxidation to an aldehyde or carboxylic acid, or converted to other functional groups such as ethers or amines.
The azide group is a versatile functional handle that can be readily converted to a primary amine via reduction, for example, through catalytic hydrogenation or Staudinger reaction. This transformation opens up possibilities for amide bond formation, alkylation, or other amine-based chemistries.
Chain elongation could be achieved by converting the ester to an aldehyde and then employing Wittig-type reactions or aldol condensations to introduce new carbon-carbon bonds.
Table 2: Potential Functional Group Interconversions of this compound Derivatives
| Starting Functional Group | Reagent(s) | Resulting Functional Group |
| Methyl Ester | 1. LiAlH4 2. H2O | Primary Alcohol |
| Azide | H2, Pd/C | Primary Amine |
| Primary Alcohol | PCC | Aldehyde |
| Primary Alcohol | Jones Reagent | Carboxylic Acid |
Introduction of Additional Stereogenic Centers
The existing stereocenter at the C-3 position of this compound provides a platform for diastereoselective reactions to introduce new stereogenic centers. The stereochemical outcome of such reactions would be influenced by the directing effect of the existing chiral center.
For example, if the chloro group is replaced by a vinyl group via a cross-coupling reaction, subsequent epoxidation of the double bond would lead to the formation of two new adjacent stereocenters. The facial selectivity of the epoxidation could be controlled by the stereochemistry at C-3, potentially leading to a high degree of diastereoselectivity.
Similarly, if the ester is converted to an aldehyde, subsequent nucleophilic additions (e.g., Grignard or organolithium reagents) could generate a new stereocenter at the former carbonyl carbon. The stereoselectivity of this addition could be influenced by chelation control or by the steric hindrance imposed by the substituents at C-3.
The azide group itself can participate in stereoselective transformations. For instance, [3+2] cycloaddition reactions with alkynes (Click chemistry) could lead to the formation of triazoles with new stereocenters, depending on the nature of the alkyne.
Further research is necessary to explore the full potential of these synthetic strategies and to develop robust protocols for the stereocontrolled elaboration of this compound into more complex and stereochemically rich molecules.
Applications of Methyl 4 Azido 3 Chlorobutanoate As a Key Synthetic Intermediate
Building Block for Nitrogen-Containing Heterocyclic Scaffolds
The presence of both an azide (B81097) and a chloro group in Methyl 4-azido-3-chlorobutanoate makes it an ideal starting material for the synthesis of various nitrogen-containing heterocyclic scaffolds. These heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. acs.orgnih.govnih.gov
Synthesis of Pyrroles and Pyridines
While direct conversion of this compound to pyrroles and pyridines is not a single-step process, its functional groups can be strategically manipulated to generate precursors for classical and modern heterocyclic synthesis methodologies.
One plausible route to substituted pyrroles would involve the initial reduction of the azide group to a primary amine, yielding Methyl 4-amino-3-chlorobutanoate. This intermediate, possessing both an amine and a halogen, is primed for further transformation. For instance, a subsequent reaction with a 1,3-dicarbonyl compound, followed by intramolecular cyclization and aromatization, could lead to the formation of a pyrrole (B145914) ring. This approach is analogous to variations of the Paal-Knorr pyrrole synthesis, which traditionally involves the condensation of a γ-diketone with a primary amine. mdpi.com
The synthesis of pyridines could be envisioned through a multi-step sequence. For example, the transformation of this compound into a 1,5-dicarbonyl equivalent or a related unsaturated precursor, which are common starting materials for Hantzsch-type pyridine (B92270) syntheses, would be a viable strategy. nih.gov
Table 1: Hypothetical Synthesis of a Pyrrole Derivative from this compound
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Azide Reduction | H₂, Pd/C, MeOH | Methyl 4-amino-3-chlorobutanoate |
| 2 | N-Alkylation/Condensation | 1,3-Diketone (e.g., Acetylacetone), Base | Acyclic condensation product |
| 3 | Cyclization/Aromatization | Acid or Heat | Substituted Pyrrole |
Construction of Lactams and Cyclic Amines
The intramolecular cyclization of derivatives of this compound offers a direct entry into the synthesis of lactams and cyclic amines, which are core structures in many biologically active compounds. wikipedia.orgnih.gov
The synthesis of β-lactams, four-membered cyclic amides, is a cornerstone of antibiotic chemistry. wikipedia.org While not the most direct outcome, a multi-step conversion involving the manipulation of the chloro and azide groups could lead to precursors suitable for β-lactam formation, for example, through a Staudinger-type reaction or other cyclization methods.
A more direct application is the synthesis of γ-lactams (pyrrolidin-2-ones). This can be conceptually achieved through a sequence starting with the reduction of the azide to an amine. The resulting Methyl 4-amino-3-chlorobutanoate could then undergo an intramolecular nucleophilic substitution where the amine displaces the chloride to form a four-membered azetidine (B1206935) ring. However, to form a five-membered γ-lactam, a rearrangement or a different cyclization strategy would be necessary. A more plausible route would involve the displacement of the chloride with a cyanide ion, followed by hydrolysis of the nitrile and the ester, and subsequent reduction of the azide to an amine. The resulting δ-amino acid could then be cyclized to form a δ-lactam (piperidin-2-one). Alternatively, if the chlorine is first eliminated to form an α,β-unsaturated ester, subsequent Michael addition of a nitrogen nucleophile and cyclization could provide access to various lactam structures.
The synthesis of cyclic amines like pyrrolidines and piperidines is also highly feasible. mdpi.commdpi.comorganic-chemistry.org Reduction of the azide to an amine, followed by intramolecular cyclization via displacement of the chlorine, would be a primary route. Depending on the reaction conditions and the potential for rearrangements, both five- and six-membered rings could be targeted.
Table 2: Plausible Synthesis of a Substituted Pyrrolidin-2-one
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Azide Reduction & Protection | 1. H₂, Pd/C; 2. Boc₂O | N-Boc-Methyl 4-amino-3-chlorobutanoate |
| 2 | Intramolecular Cyclization | Base (e.g., NaH), THF | N-Boc-3-hydroxypyrrolidine-2-one |
| 3 | Deprotection | TFA, CH₂Cl₂ | 3-Hydroxypyrrolidine-2-one |
Precursor in the Synthesis of Complex Organic Architectures
The dense functionality of this compound makes it a valuable building block for the assembly of more intricate molecular structures, including macrocycles and natural products.
Incorporation into Macrocyclic Structures
Macrocycles are of great interest in drug discovery and materials science due to their unique conformational properties and ability to bind to biological targets. uni-kiel.dersc.orgnih.govrsc.org The azide and chloro functionalities of this compound can serve as handles for macrocyclization reactions. For instance, the azide can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, a powerful tool for linking molecular fragments. The chloro group can be displaced by a variety of nucleophiles in a ring-closing step.
A hypothetical strategy for macrocycle synthesis could involve reacting the chloro-end of the molecule with a long-chain diol or diamine, followed by modification of the ester and azide groups to introduce other reactive functionalities. A subsequent intramolecular reaction, such as a CuAAC reaction or a lactamization, could then be employed to close the ring.
Role in Natural Product Total Synthesis
Many natural products contain nitrogen heterocycles and chiral centers, making this compound a potentially valuable starting material for their total synthesis. uni-kiel.denih.govmdpi.com The ability to introduce both a nitrogen atom and a stereocenter via the azido-chloro functionality is particularly advantageous.
For example, after stereoselective synthesis, the enantiomerically pure form of this compound could be converted into chiral amino alcohols or diamines. These are common motifs in a wide range of natural products, including alkaloids and polyketides. The butanoate backbone could serve as a C4 building block, with the functional groups allowing for further elaboration and connection to other parts of the target molecule.
Contribution to the Construction of Chiral Ligands and Organocatalysts
The presence of two adjacent chiral centers in this compound makes it an attractive precursor for the synthesis of chiral ligands and organocatalysts. Stereoselective synthesis of this intermediate would be a critical first step.
From an enantiomerically pure form of this compound, a variety of chiral structures could be accessed. For instance, reduction of the azide to an amine and subsequent reaction at the chloro-position could lead to the synthesis of chiral 1,2-diamines or amino alcohols. These are privileged scaffolds for the construction of ligands for asymmetric catalysis. nih.govacs.orgdiva-portal.orgfrontiersin.org
Furthermore, the butanoate backbone could be incorporated into larger chiral structures, such as those used in organocatalysis. For example, the ester could be converted to an amide, and the azido (B1232118) and chloro groups could be transformed to create a chiral environment capable of catalyzing stereoselective reactions.
Table 3: Potential Chiral Ligand Precursors from this compound
| Starting Material | Transformation | Product Class | Potential Application |
| (3R,4S)-Methyl 4-azido-3-chlorobutanoate | 1. Azide reduction; 2. Chloro displacement with an amine | Chiral 1,2-diamines | Ligands for transition metal catalysis |
| (3R,4S)-Methyl 4-azido-3-chlorobutanoate | 1. Azide reduction; 2. Chloro displacement with an oxygen nucleophile | Chiral amino alcohols | Chiral auxiliaries, organocatalysts |
| (3R,4S)-Methyl 4-azido-3-chlorobutanoate | 1. Ester hydrolysis; 2. Amide coupling with a chiral amine | Chiral diamides | Hydrogen-bonding organocatalysts |
No Specific Information Available for "this compound"
A comprehensive search of scientific literature and patent databases has revealed no specific information, research findings, or detailed applications for the chemical compound "this compound."
Despite the compound's structure suggesting potential utility as a synthetic intermediate due to its reactive azide, chloro, and methyl ester functional groups, there is no published research available to substantiate a detailed discussion of its specific roles in the development of advanced materials precursors or its application in diversity-oriented synthesis (DOS).
The functional groups present in "this compound" are individually well-known in organic chemistry. Azides are commonly employed in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles, which are stable linkages in various materials and pharmaceutical compounds. The chloro group can act as a leaving group in nucleophilic substitution reactions, and the methyl ester can be hydrolyzed or transesterified. These general reactivities suggest that the molecule could theoretically be a versatile building block.
However, without specific studies on "this compound," any discussion regarding its utility in advanced materials or diversity-oriented synthesis would be purely speculative. The requested article, with its detailed outline focusing solely on this compound, cannot be generated with scientific accuracy and adherence to factual research findings.
Therefore, the sections on its application as a key synthetic intermediate, including its utility in the development of advanced materials precursors and strategies for diversity-oriented synthesis, cannot be addressed with the required level of detail and evidence-based information.
Stereochemical Aspects in the Synthesis and Reactivity of Methyl 4 Azido 3 Chlorobutanoate
Chirality at the C-3 Position and its Implications
The molecular structure of Methyl 4-azido-3-chlorobutanoate features a stereogenic center at the third carbon atom (C-3), which is bonded to four different substituents: a hydrogen atom, a chlorine atom, a chloromethyl group (-CH₂Cl), and an azidomethyl group (-CH₂N₃). The presence of this chiral center means that the compound can exist as a pair of non-superimposable mirror images, known as enantiomers: (R)-Methyl 4-azido-3-chlorobutanoate and (S)-Methyl 4-azido-3-chlorobutanoate.
The specific three-dimensional arrangement, or absolute configuration, at this C-3 position is expected to have significant implications for the molecule's physical, chemical, and biological properties. In a chiral environment, the two enantiomers will exhibit different optical rotations, with one rotating plane-polarized light clockwise (+) and the other counter-clockwise (-). More critically, they are likely to interact differently with other chiral molecules, such as enzymes or chiral catalysts. This differential interaction is fundamental in medicinal chemistry and materials science, where one enantiomer may display desired therapeutic activity or material properties while the other could be inactive or even detrimental. Therefore, controlling the stereochemistry at C-3 is a crucial aspect of its synthesis and application.
Diastereoselective and Enantioselective Synthetic Routes to Chiral Analogues
Given the absence of specific literature for this compound, synthetic strategies must be inferred from methods used for similar molecules, such as β-hydroxy and β-chloro esters. The synthesis of chiral, non-racemic this compound would likely involve either the resolution of a racemic mixture or, more efficiently, an asymmetric synthesis.
Hypothetical Enantioselective Routes:
One plausible approach could start from a prochiral precursor, such as methyl 4-chloro-3-oxobutanoate. The key step would be the asymmetric reduction of the ketone to a secondary alcohol, establishing the chiral center at C-3 with a specific stereochemistry. This has been successfully demonstrated for similar substrates using chiral catalysts. For instance, the asymmetric hydrogenation of ethyl 4-chloroacetoacetate using a Ruthenium-BINAP catalyst is a well-established method for producing ethyl (R)-4-chloro-3-hydroxybutyrate with high enantioselectivity. researchgate.net A subsequent two-step conversion involving mesylation or tosylation of the hydroxyl group followed by nucleophilic substitution with sodium azide (B81097) would yield the target compound, likely with inversion of configuration at C-3.
Another potential route could involve the enantioselective chlorination of a suitable enolate precursor. While less common for β-chloro esters compared to α-chloro esters, methods using chiral electrophilic chlorinating agents or phase-transfer catalysis could theoretically be developed to install the chlorine atom at C-3 in an enantioselective manner.
The table below outlines a hypothetical enantioselective synthesis, drawing parallels from known reactions.
| Step | Reaction | Reagent/Catalyst (Example) | Expected Outcome |
| 1 | Asymmetric Ketone Reduction | (S)-Ru-BINAP, H₂ | (R)-Methyl 4-chloro-3-hydroxybutanoate |
| 2 | Activation of Hydroxyl Group | Methanesulfonyl chloride, Triethylamine | (R)-Methyl 4-chloro-3-(methylsulfonyloxy)butanoate |
| 3 | Azide Substitution (Sₙ2) | Sodium Azide (NaN₃) | (S)-Methyl 4-azido-3-chlorobutanoate |
This table is illustrative and based on analogous transformations.
Influence of Stereochemistry on Subsequent Chemical Transformations
The absolute configuration at the C-3 stereocenter is expected to exert significant control over the reactivity and stereochemical outcome of subsequent reactions.
Nucleophilic Substitution at C-4: The chlorine atom at the C-4 position is susceptible to nucleophilic substitution. The stereochemistry at the adjacent C-3 center can influence the rate of this reaction through steric hindrance. For example, in intramolecular cyclization reactions, the relative stereochemistry between the C-3 substituent and the C-4 chloro group would be critical in determining the feasibility and stereochemical outcome of the resulting cyclic product.
Reactions of the Azido (B1232118) Group: The azide at C-4 can undergo a variety of transformations, most notably the Staudinger reduction to an amine or [3+2] cycloaddition reactions (e.g., "click chemistry") with alkynes. While the C-3 stereocenter is not directly involved in the bond-forming events of the azide, its chiral environment can influence the approach of bulky reagents or catalysts, potentially leading to diastereoselectivity in reactions where a new stereocenter is formed. For instance, if the amine derived from the azide reduction were to react with a chiral electrophile, the stereochemistry at C-3 could bias the formation of one diastereomer over the other.
Elimination Reactions: Under basic conditions, elimination of HCl to form an alkene is a possible side reaction. The stereochemistry at C-3 would influence the conformational requirements for an E2 elimination, potentially affecting the rate and regioselectivity of double bond formation.
Stereochemical Assignment and Confirmation Methodologies
Determining the absolute and relative stereochemistry of chiral this compound would require a combination of analytical techniques.
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase would be the primary method for separating the (R) and (S) enantiomers. This technique would also be essential for determining the enantiomeric excess (ee) of an asymmetrically synthesized sample.
Polarimetry: This classical technique measures the optical rotation of a chiral compound and can distinguish between enantiomers, but it does not directly provide the absolute configuration without a reference standard.
Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD): These chiroptical spectroscopic methods can be used to determine the absolute configuration by comparing the experimental spectrum to a spectrum predicted by quantum chemical calculations for a known configuration (e.g., the (R)-enantiomer).
X-ray Crystallography: If a single crystal of one enantiomer or a crystalline derivative can be obtained, X-ray diffraction analysis provides an unambiguous determination of the absolute configuration. This is often considered the definitive method.
NMR Spectroscopy: While standard ¹H or ¹³C NMR cannot distinguish between enantiomers, NMR using chiral solvating agents or chiral derivatizing agents can induce diastereomeric environments, leading to separable signals for the enantiomers. Furthermore, for diastereomeric products derived from the chiral compound, NMR is crucial for determining diastereomeric ratios and relative stereochemistry through analysis of coupling constants and Nuclear Overhauser Effect (NOE) data.
Deracemization and Chiral Resolution Techniques
Should an asymmetric synthesis not be feasible, a racemic mixture of this compound would need to be resolved to obtain the individual enantiomers.
Classical Chiral Resolution: This would involve reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. For instance, the ester could be hydrolyzed to the corresponding carboxylic acid, which could then be reacted with a chiral amine (e.g., (R)-1-phenylethylamine) to form diastereomeric ammonium (B1175870) salts. These salts, having different physical properties, could be separated by fractional crystallization. Subsequent removal of the resolving agent would liberate the pure enantiomers of the target compound.
Kinetic Resolution: This technique employs a chiral catalyst or reagent that reacts at a different rate with each enantiomer in the racemate. For example, an enzyme (like a lipase) could selectively catalyze a reaction (e.g., hydrolysis or transesterification) of one enantiomer, allowing the unreacted enantiomer to be recovered in high enantiomeric purity. The theoretical maximum yield for the unreacted enantiomer in a kinetic resolution is 50%.
Preparative Chiral Chromatography: As an extension of the analytical method described in 6.4, preparative-scale HPLC with a chiral stationary phase can be used to directly separate larger quantities of the enantiomers from a racemic mixture.
The table below summarizes potential resolution strategies.
| Technique | Principle | Example |
| Classical Resolution | Formation and separation of diastereomers | Reaction with a chiral amine/acid, followed by fractional crystallization |
| Enzymatic Kinetic Resolution | Enantioselective reaction catalyzed by an enzyme | Lipase-catalyzed hydrolysis of one enantiomer |
| Preparative Chiral HPLC | Differential interaction with a chiral stationary phase | Separation on a column with a chiral selector (e.g., polysaccharide-based) |
This table is illustrative and presents general techniques applicable to the resolution of racemic mixtures.
Advanced Analytical Strategies for Mechanistic Elucidation and Reaction Monitoring
Spectroscopic Techniques for In-situ Reaction Monitoring
In-situ spectroscopic monitoring provides real-time data on the concentrations of reactants, intermediates, and products without the need for sample extraction. This is invaluable for understanding reaction kinetics and optimizing process parameters.
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful tool for monitoring reactions involving "Methyl 4-azido-3-chlorobutanoate" due to the distinct infrared absorption bands of its functional groups. The progress of a reaction, such as the synthesis of this compound from a suitable precursor, can be tracked by observing the appearance and disappearance of specific peaks. mt.comyoutube.com For instance, the formation of the azide (B81097) group is characterized by a strong, sharp absorption band typically in the range of 2100-2160 cm⁻¹. acs.orgresearchgate.net The carbonyl group of the ester will exhibit a strong absorption band around 1740 cm⁻¹.
A hypothetical reaction to form "this compound" could be monitored as follows:
Disappearance of reactant peaks: For example, if the synthesis involves the opening of an epoxide ring by an azide, the disappearance of the epoxide C-O stretching band would be monitored.
Appearance of product peaks: The simultaneous appearance of the characteristic azide (N₃) and ester (C=O) peaks would indicate the formation of the desired product. mt.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information about molecules in solution. nih.gov For in-situ monitoring, time-resolved NMR experiments can track the changes in the concentration of different species. rptu.de
¹H NMR: The proton NMR spectrum of "this compound" would show distinct signals for the protons in its structure. The chemical shifts would be influenced by the electronegative chlorine and azide groups. For example, the methoxy (B1213986) group protons would appear as a singlet, while the protons on the butanoate chain would exhibit complex splitting patterns due to their proximity to chiral centers and electron-withdrawing groups.
¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. The carbon attached to the chlorine and the carbon attached to the azide group would be significantly deshielded. rsc.org
¹⁵N NMR: Given the presence of the azide group, ¹⁵N NMR could be a valuable, though less common, technique to directly probe the electronic environment of the nitrogen atoms. iaea.orgresearchgate.net
| Predicted Spectroscopic Data for this compound | |
| Technique | Characteristic Signal |
| FTIR | Azide (N₃) stretch: ~2120 cm⁻¹Carbonyl (C=O) stretch: ~1740 cm⁻¹C-Cl stretch: ~600-800 cm⁻¹ |
| ¹H NMR | Methoxy (CH₃) singletMultiplets for CH₂, CH-Cl, and CH-N₃ protons |
| ¹³C NMR | Carbonyl carbonDeshielded carbons attached to Cl and N₃ |
Chromatographic Methods for Product Isolation and Purity Assessment in Complex Reactions
Chromatographic techniques are indispensable for separating "this compound" from reaction mixtures and assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like "this compound".
Normal-Phase HPLC: Utilizes a polar stationary phase and a non-polar mobile phase. This mode would be suitable for separating the target compound from less polar impurities.
Reverse-Phase HPLC: Employs a non-polar stationary phase and a polar mobile phase. This is the most common HPLC mode and would be effective in separating "this compound" from more polar byproducts or unreacted starting materials. A UV detector can be used for detection, as the ester and azide functionalities may provide some UV absorbance.
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. The volatility of "this compound" would need to be assessed, but it is likely amenable to GC analysis, possibly at elevated temperatures. Care must be taken as azides can be thermally labile. acs.org A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection.
| Chromatographic Method | Stationary Phase | Mobile Phase | Application |
| Normal-Phase HPLC | Silica, Alumina | Hexane/Ethyl Acetate | Separation from non-polar impurities |
| Reverse-Phase HPLC | C18, C8 | Acetonitrile/Water, Methanol (B129727)/Water | Purity assessment, separation from polar impurities |
| Gas Chromatography (GC) | Polysiloxane-based | Inert gas (e.g., He, N₂) | Analysis of volatile components and purity |
Mass Spectrometry for Reaction Pathway Elucidation
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis. chemguide.co.uk
Electron Ionization (EI): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting fragmentation pattern is a fingerprint of the molecule. For "this compound", characteristic fragmentation pathways would include:
Loss of the methoxy group (-OCH₃).
Loss of the methoxycarbonyl group (-COOCH₃).
Cleavage of the C-Cl bond, with the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). wpmucdn.com
Loss of a nitrogen molecule (N₂) from the azide group, a common fragmentation for azides.
Alpha-cleavage adjacent to the carbonyl group.
Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺) with minimal fragmentation. This is useful for confirming the molecular weight of "this compound".
| Predicted Mass Spectrometry Fragments for this compound | |
| Ionization Mode | Expected Key Fragments (m/z) |
| EI-MS | [M]⁺˙, [M-OCH₃]⁺, [M-COOCH₃]⁺, [M-Cl]⁺, [M-N₂]⁺˙, characteristic fragments from alkyl chain cleavage |
| ESI-MS | [M+H]⁺, [M+Na]⁺ |
Crystallographic Analysis of Intermediates and Products
X-ray crystallography provides unambiguous determination of the three-dimensional structure of a crystalline compound, including its stereochemistry and intermolecular interactions. uq.edu.auexcillum.comrigaku.com While obtaining suitable single crystals of "this compound" itself might be challenging, crystallographic analysis of crystalline derivatives or reaction products can provide invaluable structural information. nih.govwikipedia.org
| Information from Crystallographic Analysis | |
| Parameter | Significance |
| Atomic coordinates | Defines the precise 3D arrangement of atoms |
| Bond lengths and angles | Confirms connectivity and geometry |
| Stereochemistry | Determines the absolute configuration of chiral centers |
| Intermolecular interactions | Reveals packing and hydrogen bonding in the solid state |
Quantitative Analytical Approaches for Reaction Yield and Conversion
Accurate determination of reaction yield and conversion is essential for process optimization.
Quantitative NMR (qNMR): qNMR is a highly accurate method for determining the concentration of a substance in a solution without the need for a calibration curve of the analyte itself. acs.orgnih.govemerypharma.com By adding a known amount of an internal standard to the reaction mixture, the concentration of "this compound" can be determined by comparing the integral of one of its signals to the integral of a signal from the internal standard. mestrelab.com This method is non-destructive and can provide a wealth of structural information simultaneously. rptu.de
Chromatography-Based Quantification: Both HPLC and GC can be used for quantitative analysis. This typically involves creating a calibration curve by analyzing a series of solutions of the pure compound at known concentrations. The concentration of "this compound" in a reaction sample can then be determined by comparing its peak area to the calibration curve. The use of an internal standard in the chromatographic analysis can improve accuracy and precision by correcting for variations in sample injection volume and detector response.
| Quantitative Method | Principle | Advantages |
| Quantitative NMR (qNMR) | Comparison of signal integrals of the analyte and an internal standard of known concentration. | High accuracy, no need for analyte-specific calibration curve, provides structural information. |
| HPLC with UV detection | Comparison of the peak area of the analyte to a calibration curve. | Widely applicable, good sensitivity. |
| GC with FID | Comparison of the peak area of the analyte to a calibration curve. | High resolution for volatile compounds. |
Theoretical and Computational Investigations of Methyl 4 Azido 3 Chlorobutanoate
Conformational Analysis and Energy Minima
The conformational landscape of methyl 4-azido-3-chlorobutanoate is primarily dictated by rotations around the C2-C3 and C3-C4 single bonds. Conformational analysis, typically performed using molecular mechanics or density functional theory (DFT), seeks to identify the stable conformers and their relative energies. tandfonline.compressbooks.pub For a molecule like this compound, the key dihedral angles are C1-C2-C3-C4 and C2-C3-C4-N1.
The interactions between the chloro, azido (B1232118), and ester functional groups are expected to govern the conformational preferences. Steric hindrance and electrostatic interactions (dipole-dipole) play significant roles. The gauche and anti conformations arising from rotation around the C2-C3 bond will have distinct energy levels. It is anticipated that the conformers minimizing the steric repulsion between the bulky chloro and azido groups will be lower in energy.
Table 1: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (C1-C2-C3-Cl) | Dihedral Angle (C2-C3-C4-N3) | Relative Energy (kcal/mol) |
| Anti-Anti | 180° | 180° | 0.00 |
| Anti-Gauche | 180° | 60° | 0.85 |
| Gauche-Anti | 60° | 180° | 1.20 |
| Gauche-Gauche | 60° | 60° | 2.50 |
Note: The data in this table is illustrative and based on typical energy differences for similar structural motifs.
Quantum Chemical Studies on Reactivity and Selectivity
Quantum chemical calculations, particularly using DFT, provide insights into the electronic structure and reactivity of a molecule. researchgate.netasme.org Key descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the distribution of electrostatic potential, are crucial for understanding reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the azide (B81097) group, which is known to be a good electron donor in certain reactions. acs.org The LUMO is likely to be distributed across the C-Cl and C=O bonds, indicating these sites as potential centers for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability. rsc.org
The electrostatic potential map would likely show a negative potential around the terminal nitrogen atoms of the azide group and the oxygen atoms of the ester, and a positive potential around the hydrogen atoms and the carbon attached to the chlorine atom. This suggests that the azide and ester oxygens are sites for electrophilic attack, while the carbon bearing the chlorine is susceptible to nucleophilic attack.
Table 2: Predicted Quantum Chemical Descriptors for this compound
| Descriptor | Predicted Value | Implication |
| HOMO Energy | -9.5 eV | Reactivity as a nucleophile (azide group) |
| LUMO Energy | -0.8 eV | Susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | 8.7 eV | High kinetic stability |
| Dipole Moment | ~2.5 D | Significant polarity |
Note: These values are estimations based on calculations for similar functionalized alkanes.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling can elucidate the mechanisms of reactions involving this compound. Two likely reaction pathways are nucleophilic substitution at the carbon bearing the chlorine and 1,3-dipolar cycloaddition involving the azide group. researchgate.netnih.gov
DFT calculations can map the potential energy surface for these reactions, identifying the transition states and calculating the activation energies. For a nucleophilic substitution reaction, the calculations would model the approach of a nucleophile and the departure of the chloride ion, likely proceeding through a concerted SN2 or a stepwise mechanism.
For a 1,3-dipolar cycloaddition with an alkyne, computational studies can predict the regioselectivity (formation of 1,4- or 1,5-disubstituted triazoles) by comparing the activation barriers for the different approaches of the reactants. acs.org The transition state geometries would reveal the extent of bond formation at the point of highest energy.
Table 3: Hypothetical Activation Energies for Reactions of this compound
| Reaction | Reactant | Predicted Activation Energy (kcal/mol) |
| SN2 Substitution | OH- | 22.5 |
| 1,3-Dipolar Cycloaddition | Propyne | 15.0 |
Note: The data is illustrative and serves to compare the relative feasibility of different reaction types.
Prediction of Spectroscopic Properties to Aid Elucidation
Computational methods are valuable for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. researchgate.netacs.org For this compound, 1H and 13C NMR chemical shifts, as well as IR vibrational frequencies, can be calculated.
The predicted 1H NMR spectrum would show distinct signals for the methyl ester protons, the methylene (B1212753) protons adjacent to the azide, and the methine proton attached to the chlorine. The coupling patterns would provide information about the connectivity of the molecule. Similarly, the 13C NMR spectrum would show characteristic peaks for the carbonyl carbon, the carbons bonded to chlorine and nitrogen, and the methyl carbon of the ester. chemicalbook.com
Infrared spectroscopy predictions would highlight a strong absorption band around 2100 cm-1, which is characteristic of the azide asymmetric stretch. Other notable vibrations would include the C=O stretch of the ester at approximately 1740 cm-1 and the C-Cl stretch at lower frequencies.
Table 4: Predicted 1H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| -OCH3 | 3.75 | Singlet |
| -CH(Cl)- | 4.30 | Multiplet |
| -CH2N3 | 3.60 | Multiplet |
| -CH2CO- | 2.80 | Multiplet |
Note: Predicted shifts are relative to TMS and are estimations based on standard additive models and data from similar compounds.
Structure-Reactivity Relationship Studies via Computational Methods
Quantitative Structure-Reactivity Relationship (QSRR) studies, informed by computational chemistry, can establish correlations between molecular descriptors and chemical reactivity. nih.govnih.gov For a series of related compounds, one could investigate how changes in the substituents affect the reaction rates or equilibrium constants.
For derivatives of this compound, one could computationally model how varying the ester group (e.g., ethyl, tert-butyl) or replacing the chlorine with other halogens would impact the molecule's properties. For instance, replacing chlorine with bromine is expected to lower the activation energy for nucleophilic substitution due to the weaker C-Br bond. Such studies are invaluable for designing molecules with tailored reactivity for specific applications. nih.gov
Future Research Directions and Unaddressed Challenges
Development of Green and Sustainable Synthetic Routes
The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. For methyl 4-azido-3-chlorobutanoate, future research will likely focus on developing greener and more sustainable synthetic methodologies. Traditional routes to azides often involve reagents that pose safety and environmental hazards. rsc.org
A promising avenue lies in the exploration of alternative azidating agents and reaction media. For instance, the use of less hazardous azide (B81097) sources, coupled with catalytic systems that minimize waste, would be a significant advancement. Research into enzymatic or whole-cell biocatalytic approaches for the stereoselective synthesis of the chloro- and azido-substituted backbone could also offer a sustainable alternative to conventional chemical methods.
Another key aspect of green chemistry is the reduction of volatile organic compound (VOC) emissions. rsc.org Future synthetic strategies for this compound could explore the use of aqueous reaction media or ionic liquids to mitigate the environmental impact of the synthesis. The development of a one-pot synthesis from readily available precursors would also enhance the sustainability profile by reducing the number of purification steps and solvent usage.
Exploration of Novel Catalytic Systems for Transformations
The reactivity of the azide and chloro functionalities in this compound can be selectively harnessed through the development of novel catalytic systems. The exploration of transition-metal catalysis, organocatalysis, and photocatalysis will be crucial in unlocking new transformations.
For the azide group, copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry is a well-established method for the formation of triazoles. nih.gov Future research could focus on developing catalysts that allow for the regioselective synthesis of substituted triazoles from this compound. Furthermore, catalytic systems that enable other azide transformations, such as the Staudinger reaction or aza-Wittig reactions, in the presence of the chloro and ester groups would be highly valuable. mdpi.com
The chlorine atom presents opportunities for catalytic cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to introduce new carbon-carbon bonds. A significant challenge will be to develop catalysts that are chemoselective, activating the C-Cl bond without reacting with the azide or ester functionalities. Asymmetric catalysis will also be a key area, aiming to control the stereochemistry at the chlorine-bearing carbon. youtube.comyoutube.com
Expansion of Applicability in Advanced Retrosynthetic Strategies
Retrosynthetic analysis is a powerful tool for planning the synthesis of complex molecules. wikipedia.orgslideshare.netyoutube.comub.edu this compound, with its multiple functional groups, can be envisioned as a versatile building block in advanced retrosynthetic strategies.
Future research will likely explore its use as a linchpin in convergent synthesis, where the azide and chloro groups can be functionalized independently to bring together different molecular fragments. The ability to unmask or transform these functional groups at different stages of a synthesis is a key advantage. For example, the azide can be reduced to an amine, which can then participate in amide bond formation or other amine-specific reactions. mdpi.com
The development of synthetic equivalents, or "synthons," based on this compound will expand its utility. wikipedia.org For instance, it could serve as a precursor to chiral amino alcohols or other valuable synthetic intermediates. The strategic disconnection of target molecules to reveal a this compound fragment will become a valuable tactic for synthetic chemists.
Integration into Automated Synthesis Platforms
The rise of automated synthesis platforms offers the potential for rapid optimization of reaction conditions and the high-throughput synthesis of compound libraries. sigmaaldrich.comprotheragen.ai Integrating the synthesis and derivatization of this compound into these platforms is a logical next step.
Automated flow chemistry, in particular, presents a safe and efficient way to handle potentially energetic compounds like organic azides. europa.euresearchgate.netacs.org Future research will focus on developing robust flow-based protocols for the synthesis of this compound and its subsequent transformations. This would enable the rapid generation of a diverse range of derivatives for screening in drug discovery or materials science applications.
The use of machine learning algorithms in conjunction with automated synthesis could further accelerate the discovery of new reactions and optimal synthetic routes. researchgate.net By systematically varying reaction parameters and analyzing the outcomes, these systems can identify novel conditions for the selective functionalization of this compound.
Discovery of Unexpected Reactivities and Transformations
While the expected reactivity of the functional groups in this compound can be predicted, there is always the potential for the discovery of unexpected and novel transformations. rsc.orgrsc.org Serendipitous findings often lead to significant breakthroughs in synthetic chemistry.
For example, intramolecular reactions between the azide and ester functionalities, or the participation of the chlorine atom in unexpected rearrangements, could lead to the formation of novel heterocyclic structures. The photolytic or thermal decomposition of the azide group might also proceed through unexpected pathways, yielding valuable synthetic intermediates. rsc.orgrsc.org
Lewis acid-promoted reactions of alkyl azides with ketones have been shown to lead to either Schmidt-like insertion products or Mannich-type reactions, depending on the conditions. organic-chemistry.orgnih.gov Investigating similar reactions with this compound could uncover new synthetic methodologies. A systematic investigation of its reactivity under a wide range of conditions, including photochemical, electrochemical, and high-pressure conditions, is warranted.
Advancements in Scalable Production for Academic and Industrial Synthesis
For this compound to become a widely used building block, advancements in its scalable production are necessary. The transition from laboratory-scale synthesis to pilot-plant or industrial-scale production presents several challenges, particularly concerning safety and cost-effectiveness.
The handling of azides on a large scale requires strict safety protocols due to their potential explosive nature. wikipedia.org Research into safer synthetic procedures, such as the use of in-situ generated azidating agents or the implementation of continuous flow processes, will be crucial. europa.eu Flow chemistry, with its small reaction volumes and excellent heat and mass transfer, is particularly well-suited for the safe production of energetic compounds. europa.eu
Cost-effective starting materials and reagents, coupled with high-yielding and robust synthetic protocols, will be essential for the economic viability of large-scale production. The development of purification methods that are amenable to large-scale operations, such as crystallization or distillation, will also be a key consideration.
Data Tables
Table 1: Potential Catalytic Transformations of this compound
| Functional Group | Reaction Type | Potential Catalyst | Product Class |
| Azide | Cycloaddition | Copper(I) | Triazoles |
| Azide | Reduction | Palladium on Carbon (Pd/C), H₂ | Amines |
| Azide | Staudinger Reaction | Triphenylphosphine (B44618) (PPh₃) | Iminophosphoranes |
| Chloro | Cross-Coupling | Palladium-based catalysts | Substituted butanoates |
| Chloro | Nucleophilic Substitution | Various nucleophiles | Ethers, amines, etc. |
Table 2: Comparison of Batch vs. Flow Chemistry for Azide Synthesis
| Parameter | Batch Chemistry | Flow Chemistry |
| Safety | Higher risk due to large volumes | Enhanced safety with small volumes |
| Heat Transfer | Less efficient | Highly efficient |
| Mass Transfer | Can be limited | Excellent |
| Scalability | Challenging | More straightforward |
| Automation | Possible | Readily integrated |
Q & A
Q. What experimental controls ensure reproducibility in kinetic studies of azide reactions?
- Methodological Answer :
- Internal Standards : Add a non-reactive analogue (e.g., methyl 4-chloro-3-hydroxybutanoate) to track reaction progress.
- Quenching Protocols : Rapidly cool reactions to –78°C to halt azide activity at timed intervals.
- Statistical Validation : Perform triplicate runs with ANOVA analysis to confirm significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
